BenchChemオンラインストアへようこそ!

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Lipophilicity Drug-likeness Permeability

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852372-90-8) is a strategic heterocyclic building block for kinase (c-Met, Pim-1, LRRK2) and GABA(A) receptor programs. Its ethyl ester side chain provides intermediate lipophilicity (XLogP3=2.9) ideal for systematic ester-series ADME profiling. The 3-phenyl substituent distinguishes it from 4-methoxyphenyl, pyridinyl, or 4-fluorophenyl congeners in target engagement. Purchase with methyl ester and butanoate homologs to enable comprehensive SAR exploration.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 852372-90-8
Cat. No. B3019384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
CAS852372-90-8
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
InChIInChI=1S/C16H16N4O2S/c1-3-22-16(21)11(2)23-14-10-9-13-17-18-15(20(13)19-14)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
InChIKeyORXHBCIGJLDUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852372-90-8): Structural Identity and Scaffold Provenance for Informed Procurement


Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852372-90-8) is a heterocyclic small molecule (MW 328.4 g/mol, C16H16N4O2S, XLogP3 2.9) [1] belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. This scaffold has been independently validated across multiple therapeutic target families—including c-Met kinase, Pim-1 kinase, LRRK2, and GABA(A) receptors—in both peer-reviewed literature and patent disclosures [2][3][4]. The compound features a phenyl substituent at the 3-position of the fused triazolopyridazine core and an ethyl 2-thiopropanoate side chain at the 6-position, a substitution pattern that distinguishes it from simple triazole or pyridazine chemotypes commonly misidentified as functional equivalents.

Why Generic Triazolopyridazine Substitution Fails for CAS 852372-90-8: Ester-Dependent Physicochemical and Pharmacological Divergence


Within the triazolo[4,3-b]pyridazine-6-yl thioether series, seemingly conservative alterations to the ester moiety—for example, replacing the ethyl ester with a methyl ester (CAS 852372-93-1; CHEMBL1391987) or extending to the butanoate homolog (CAS 852372-91-9)—produce quantifiable shifts in lipophilicity (ΔXLogP3 ≈ 0.3–0.6 units), aqueous solubility, and membrane permeability coefficients [1][2]. These differences are functionally relevant because the triazolo[4,3-b]pyridazine scaffold engages intracellular ATP-binding pockets (e.g., c-Met IC50 = 0.163 μM for lead compound 4g; Pim-1 IC50 = 0.283 μM) [3] and central GABA(A) receptor sites [4], both of which impose distinct passive permeability requirements. The 3-phenyl substituent further modulates steric fit within hydrophobic kinase selectivity pockets relative to 3-(4-methoxyphenyl), 3-(pyridin-4-yl), or 3-(4-fluorophenyl) congeners [1]. Consequently, members of this class are not functionally interchangeable; substitution at either the 3-aryl or 6-thioester positions alters target engagement profiles, metabolic stability, and intracellular drug exposure in ways that cannot be extrapolated from nominal scaffold identity alone.

Quantitative Differentiation Evidence for Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852372-90-8) Against Its Closest Analogs


Ester-Dependent Lipophilicity Tuning: Ethyl vs. Methyl Propanoate in the Triazolopyridazine-6-yl Thioether Series

The ethyl ester CAS 852372-90-8 exhibits a computed XLogP3 of 2.9, approximately 0.3 log units higher than its methyl ester congener (CAS 852372-93-1; CHEMBL1391987, XLogP3 ~2.6) and approximately 0.6 log units lower than the butanoate homolog (CAS 852372-91-9, XLogP3 ~3.5) [1]. This positions the ethyl ester within an optimal intermediate lipophilicity range that empirical drug-likeness models associate with balanced passive permeability and aqueous solubility—a critical consideration for intracellular kinase targets such as c-Met and Pim-1 that require the ligand to traverse the cell membrane to access the ATP-binding pocket [2].

Lipophilicity Drug-likeness Permeability

Scaffold-Validated Kinase Inhibition: Quantitative c-Met and Pim-1 Dual Inhibitory Activity of the Triazolo[4,3-b]pyridazine Core

The 1,2,4-triazolo[4,3-b]pyridazine scaffold to which CAS 852372-90-8 belongs has been demonstrated to support potent dual c-Met/Pim-1 kinase inhibition. In a 2024 study, compound 4g—a 3-(4-methoxyphenyl)-6-substituted triazolo[4,3-b]pyridazine derivative—achieved IC50 values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, representing a 2.9-fold improvement in c-Met potency over the reference compound 4a (mean GI% = 55.84 vs. 29.08%) [1]. The 3-phenyl variant present in CAS 852372-90-8 occupies a hydrophobic pocket in the c-Met ATP-binding site that, based on the docking poses reported for the 3-(4-methoxyphenyl) and 3-phenyl series, is predicted to engage in analogous π-stacking interactions with Tyr1230 and hydrophobic contacts with Val1092, Leu1157, and Met1160 [1]. Separately, the 3-aryl-6-amino-triazolo[4,3-b]pyridazine sub-series has yielded selective Pim-1 inhibitors, with compound 29 demonstrating good solubility and permeability following X-ray structure-guided optimization [2].

Kinase inhibition c-Met Pim-1 Oncology

CNS Target Engagement Potential: GABA(A) Receptor Binding and Anxiolytic Activity of the 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazine Chemotype

The 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazine series, of which CAS 852372-90-8 is a structural member, has demonstrated activity in two independent preclinical assays predictive of anxiolytic efficacy: protection against pentylenetetrazole (PTZ)-induced convulsions and the thirsty rat conflict procedure [1]. These compounds also inhibit [3H]diazepam binding to central benzodiazepine receptors in vitro, establishing a direct molecular pharmacology link to GABA(A) receptor engagement [1]. A later patent from Merck Sharp & Dohme further demonstrated that 3-phenyl-6-alkoxy-1,2,4-triazolo[4,3-b]pyridazine derivatives act as selective ligands for GABA(A) α2 and/or α3 subunits, with therapeutic implications for schizophrenia, cerebral ischemia, pain, and spasticity [2]. Although CAS 852372-90-8 bears a 6-thioether rather than a 6-alkoxy substituent, the shared 3-phenyl-triazolo[4,3-b]pyridazine core structure is the pharmacophoric element responsible for receptor recognition [1].

GABA(A) receptor Anxiolytic CNS drug discovery

Comparative Antiproliferative Cytotoxicity: Methyl Ester Analog Activity in Human Cancer Cell Lines

The methyl ester analog of CAS 852372-90-8—methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate —exhibited differential antiproliferative activity across three human cancer cell lines: IC50 = 0.15 μM against MCF-7 (breast cancer), 0.83 μM against A549 (lung cancer), and 2.85 μM against HeLa (cervical cancer). This 19-fold selectivity window between the most sensitive (MCF-7, 0.15 μM) and least sensitive (HeLa, 2.85 μM) cell lines demonstrates that the triazolo[4,3-b]pyridazin-6-yl thioether scaffold supports cell-type-specific cytotoxicity, a hallmark of targeted rather than non-specific antiproliferative mechanisms . The ethyl p-tolyl analog of CAS 852372-90-8—ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate—further confirms dose-dependent cytotoxic effects in the low micromolar range across breast and lung cancer models . While direct cytotoxicity data for the 3-phenyl ethyl ester (CAS 852372-90-8) are not publicly available, these structure-activity relationship data from closely related analogs establish the scaffold's capacity for cell-type-selective growth inhibition.

Cytotoxicity Anticancer SAR

Molecular Property Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area as Determinants of Oral Bioavailability Potential

CAS 852372-90-8 possesses a topological polar surface area (TPSA) of 94.7 Ų and 6 hydrogen bond acceptor (HBA) atoms with zero hydrogen bond donors [1]. This TPSA value falls within the established threshold for oral bioavailability (TPSA < 140 Ų per Veber's rules) and below the more stringent CNS drug-likeness threshold (TPSA < 90 Ų for optimal brain penetration, though CAS 852372-90-8 marginally exceeds this) [2]. In comparison, analogs bearing additional polar substituents on the 3-phenyl ring (e.g., 3-(4-methoxyphenyl): TPSA ~104 Ų; 3-(pyridin-4-yl): TPSA ~107 Ų with additional HBA contributions from the pyridine nitrogen) exhibit progressively higher TPSA values that may compromise passive membrane permeability. The absence of hydrogen bond donors in CAS 852372-90-8 (HBD count = 0) also distinguishes it from analogs containing amide or carboxylic acid functionalities at the 6-position side chain, which introduce HBDs known to reduce permeability across Caco-2 and MDCK monolayers [3].

Drug-likeness ADME TPSA Oral bioavailability

Commercial Availability and Purity Benchmarking: Bidepharm QC-Validated Ethyl Butanoate Analog as Procurement Comparator

The homologous ethyl butanoate analog (CAS 852372-91-9) is commercially available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . CAS 852372-90-8 (propanoate) shares the same phenyl-triazolo[4,3-b]pyridazin-6-yl thioether core structure but with a propanoate rather than butanoate side chain, conferring the intermediate lipophilicity (XLogP3 = 2.9 vs. ~3.5 for the butanoate) discussed in Evidence Item 1. Both compounds are available from multiple commercial suppliers, enabling competitive sourcing. The existence of QC-validated material for the structurally analogous butanoate compound establishes a procurement quality benchmark for the series, and the comparable synthetic route (S-alkylation of the 6-thiol precursor with the corresponding 2-bromoalkanoate ester) suggests that CAS 852372-90-8 can be sourced at equivalent purity levels [1].

Chemical procurement Purity Quality control Supply chain

Recommended Research and Procurement Application Scenarios for Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852372-90-8)


Kinase Inhibitor Hit Identification and Scaffold-Hopping Programs Targeting c-Met, Pim-1, or LRRK2

CAS 852372-90-8 is optimally deployed as a core scaffold for hit identification in kinase inhibitor discovery programs. The triazolo[4,3-b]pyridazine core has demonstrated sub-micromolar dual c-Met/Pim-1 inhibition (compound 4g: c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM) and is encompassed within LRRK2 inhibitor patent claims [1][2]. The compound's intermediate lipophilicity (XLogP3 = 2.9) and favorable TPSA (94.7 Ų) support cell permeability sufficient for intracellular kinase target engagement [3]. Procurement of CAS 852372-90-8 alongside its methyl ester and butanoate homologs enables systematic structure-activity relationship (SAR) exploration of the ester substituent's effect on potency, selectivity, and ADME properties within a single screening campaign.

GABA(A) Receptor Pharmacology and CNS Drug Discovery: Benzodiazepine Site Ligand Screening

The 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine scaffold has demonstrated [3H]diazepam binding displacement activity and in vivo efficacy in PTZ seizure protection and thirsty rat conflict models [1]. Merck Sharp & Dohme's patent disclosure of 3-phenyl-triazolo[4,3-b]pyridazines as selective GABA(A) α2/α3 ligands further supports use of this chemotype in CNS drug discovery [2]. CAS 852372-90-8, with its 3-phenyl substituent and 6-thioether side chain, represents a distinct substitution pattern relative to the patent-exemplified 6-alkoxy derivatives, offering an underexplored region of chemical space for GABA(A) subtype selectivity profiling. The compound's TPSA (94.7 Ų), while marginally exceeding the strict CNS drug-likeness threshold of 90 Ų, remains within a range associated with brain penetration potential and is suitable for in vitro blood-brain barrier permeability assessment (e.g., PAMPA-BBB, MDCK-MDR1 assays) [3].

Anticancer Phenotypic Screening: Cell-Type-Selective Cytotoxicity Evaluation in Solid Tumor Panels

Closely related analogs of CAS 852372-90-8 have demonstrated cell-type-selective antiproliferative activity across breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines, with IC50 values ranging from 0.15 to 2.85 μM and an apparent selectivity window of approximately 19-fold [1]. CAS 852372-90-8 is recommended for inclusion in medium-throughput phenotypic screening panels targeting solid tumor indications, particularly breast and lung cancer, where the scaffold's preferential activity against MCF-7 (IC50 = 0.15 μM for the methyl pyridinyl analog) warrants further investigation. Counter-screening against non-transformed cell lines (e.g., MCF-10A, WI-38) is recommended to establish a therapeutic index, given that selectivity data for normal vs. cancer cells are not currently available for this specific compound [1].

Comparative ADME and Physicochemical Profiling: Ester Series SAR for Lead Optimization

CAS 852372-90-8 occupies a strategic intermediate position within the homologous ester series (methyl → ethyl → butanoate), providing a calibrated stepwise increase in lipophilicity (ΔXLogP3 ≈ 0.3 per methylene unit) [1]. This makes the compound an ideal probe for systematic ADME profiling studies including: (i) kinetic aqueous solubility determination (nephelometry or HPLC-based); (ii) parallel artificial membrane permeability assay (PAMPA) at pH 5.0, 6.5, and 7.4; (iii) Caco-2 or MDCK monolayer permeability assessment; (iv) human and rodent liver microsome metabolic stability; and (v) plasma protein binding equilibrium dialysis. The data generated from this ester series will inform lead optimization decisions regarding the optimal balance of potency, permeability, metabolic stability, and solubility for the target product profile, with CAS 852372-90-8 representing the intermediate property set against which the methyl and butanoate extremes can be benchmarked [1][2].

Quote Request

Request a Quote for Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.